molecular formula C10H9ClN2O4 B14549091 3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 62032-10-4

3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B14549091
CAS No.: 62032-10-4
M. Wt: 256.64 g/mol
InChI Key: KJNIGJPFJUNJIX-UHFFFAOYSA-N
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Description

3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that contains both furan and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-(furan-2-yl)-5-methylimidazolidine-2,4-dione with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction Reactions: The imidazolidine ring can be reduced to form imidazolidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-substituted imidazolidine derivatives.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include reduced imidazolidine derivatives.

Scientific Research Applications

3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The furan and imidazolidine rings contribute to the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromoacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
  • 3-(Iodoacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
  • 3-(Chloroacetyl)-5-(thiophen-2-yl)-5-methylimidazolidine-2,4-dione

Uniqueness

3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

62032-10-4

Molecular Formula

C10H9ClN2O4

Molecular Weight

256.64 g/mol

IUPAC Name

3-(2-chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O4/c1-10(6-3-2-4-17-6)8(15)13(7(14)5-11)9(16)12-10/h2-4H,5H2,1H3,(H,12,16)

InChI Key

KJNIGJPFJUNJIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C(=O)CCl)C2=CC=CO2

Origin of Product

United States

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